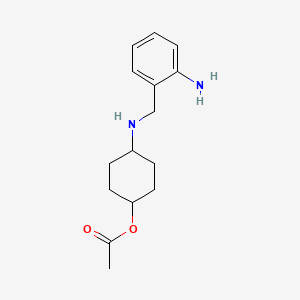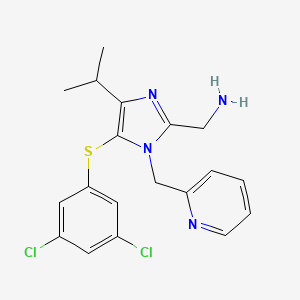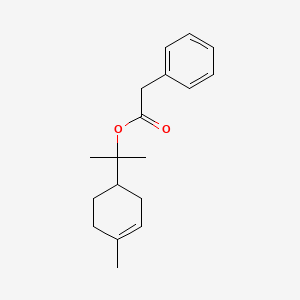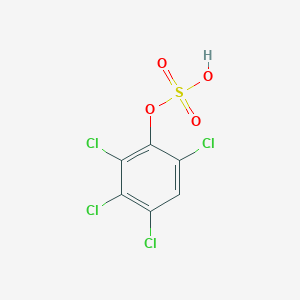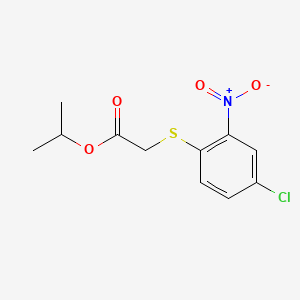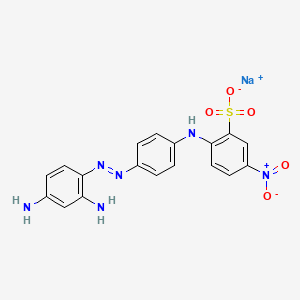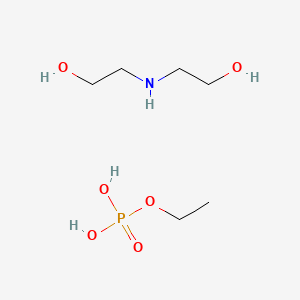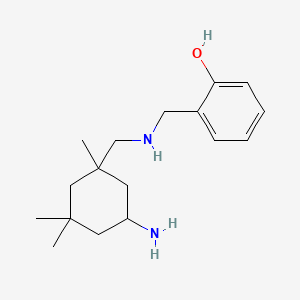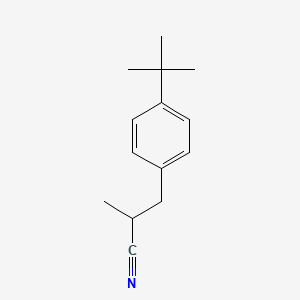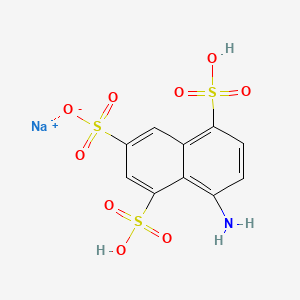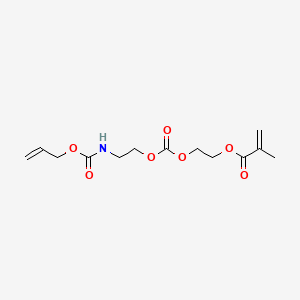
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves multi-step organic reactions. One common method includes the reaction of methacrylic acid with a precursor molecule containing the 4,9-dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts such as palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymers with unique properties.
Materials Science: Employed in the development of novel materials with specific mechanical, thermal, or optical properties.
Biomedical Engineering: Investigated for its potential use in drug delivery systems, tissue engineering, and medical devices.
Mecanismo De Acción
The mechanism of action of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate involves its interaction with specific molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it may interact with biological molecules to facilitate drug delivery or tissue regeneration .
Comparación Con Compuestos Similares
Similar Compounds
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl acrylate
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl butyrate
Uniqueness
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is unique due to its specific functional groups and structural configuration, which impart distinct properties and reactivity. Compared to similar compounds, it offers enhanced polymerization characteristics and potential biomedical applications .
Propiedades
Número CAS |
66470-38-0 |
|---|---|
Fórmula molecular |
C13H19NO7 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-[2-(prop-2-enoxycarbonylamino)ethoxycarbonyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H19NO7/c1-4-6-19-12(16)14-5-7-20-13(17)21-9-8-18-11(15)10(2)3/h4H,1-2,5-9H2,3H3,(H,14,16) |
Clave InChI |
KVWLRDVRAFLQPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)OCCNC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


